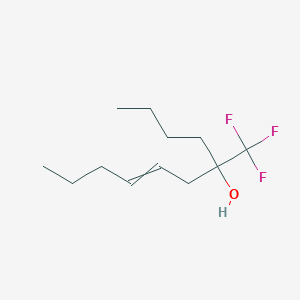

5-(Trifluoromethyl)undec-7-EN-5-OL

Description

Structure

3D Structure

Properties

CAS No. |

110230-37-0 |

|---|---|

Molecular Formula |

C12H21F3O |

Molecular Weight |

238.29 g/mol |

IUPAC Name |

5-(trifluoromethyl)undec-7-en-5-ol |

InChI |

InChI=1S/C12H21F3O/c1-3-5-7-8-10-11(16,9-6-4-2)12(13,14)15/h7-8,16H,3-6,9-10H2,1-2H3 |

InChI Key |

GXNYUUJLLYOPEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC=CCCC)(C(F)(F)F)O |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations for the Formation of 5 Trifluoromethyl Undec 7 En 5 Ol Analogues

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry has emerged as a powerful tool for dissecting complex reaction mechanisms, offering insights into transient species and transition states that are often elusive to experimental observation.

Density Functional Theory (DFT) has been instrumental in modeling the formation of trifluoromethylated compounds. mdpi.com DFT calculations allow for the geometric and energetic characterization of transition states, providing a quantitative understanding of reaction barriers. For instance, in reactions involving the addition of a trifluoromethyl group, DFT can be used to model the transition state of the key bond-forming step.

In a study on the synthesis of halomethyl carbinols, which share structural similarities with trifluoromethylated alcohols, DFT calculations (at the B3LYP level) were employed to support a proposed reaction mechanism involving a bimetallic TiCl4–Mg system. rsc.org These calculations helped to rationalize the formation of observed products, such as vicinal 1,2-diols, by evaluating the energetics of different pathways. rsc.org Similarly, in the context of ruthenium-catalyzed C-H borylation, DFT calculations (PBE0-D4/def2-TZVP-SMD(1,4-dioxane)//PBE0-D3(BJ)/def2-SVP) were used to elucidate the reaction pathway, including the identification of the rate-determining step with a calculated energy barrier. acs.org Such computational approaches are directly applicable to studying the transition states in the synthesis of 5-(trifluoromethyl)undec-7-en-5-ol analogues, for example, in the nucleophilic addition of a "CF3-" equivalent to a ketone precursor.

A representative application of DFT is in understanding the stereoselectivity of a reaction. For the fluoroarylation of gem-difluoroallenes to form multi-substituted trifluoromethyl alkenes, DFT calculations helped to explain the observed stereoselectivity by analyzing the 1,3-allylic interactions in the gold-coordinated allene (B1206475) intermediate. rsc.org

Table 1: Representative Energy Barriers Calculated by DFT for Related Reactions

| Reaction Type | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |

| Ruthenium-Catalyzed C-H Activation | PBE0-D4/def2-TZVP-SMD(1,4-dioxane)//PBE0-D3(BJ)/def2-SVP | 11.1 | acs.org |

| Inner-Sphere Single Electron Transfer | PBE0-D4/def2-TZVP-SMD(1,4-dioxane)//PBE0-D3(BJ)/def2-SVP | 21.6 | acs.org |

| Radical Attack | PBE0-D4/def2-TZVP-SMD(1,4-dioxane)//PBE0-D3(BJ)/def2-SVP | 26.3 | acs.org |

This table is for illustrative purposes and shows data for analogous reactions, not specifically for this compound.

Computational modeling is crucial for visualizing entire catalytic cycles that are often too complex to be fully characterized by experimental means alone. This includes the identification of catalytic resting states and key reactive intermediates.

For example, in a proposed mechanism for the synthesis of trifluoromethyl ethers, the catalytic cycle involves the coordination of an alcohol to a hypervalent iodine species, followed by reductive elimination. chemrevlett.com DFT could be used to model the structures and relative energies of the iodine(III) intermediate, the alcohol-coordinated complex, and the transition state for the C-O bond formation.

In a gold-catalyzed fluoroarylation reaction, a plausible mechanism was proposed based on control experiments and could be further substantiated with DFT modeling. The proposed cycle starts with the oxidative addition of an aryldiazonium salt to a Au(I) catalyst, forming a cationic Ar-Au(III) species, which then coordinates to the allene. rsc.org

Mechanistic studies on the visible-light-induced copper-catalyzed fluorotrifluoromethylation of alkenes proposed a catalytic cycle involving the formation of a trifluoromethyl radical (•CF3) and a Cu(II)–F complex. nih.gov The electrophilic •CF3 adds to the alkene to form a nucleophilic alkyl radical intermediate, which then abstracts a fluorine atom from the copper complex to yield the product and regenerate the Cu(I) catalyst. nih.gov Computational modeling of such cycles can provide the geometries and electronic structures of the copper complexes in their different oxidation states and the radical intermediates.

DFT and other computational methods are powerful tools for predicting and explaining the selectivity (chemo-, regio-, and stereoselectivity) of chemical reactions. rsc.org

In the context of forming analogues of this compound, which contains a stereocenter at the C5 position, predicting the enantioselectivity of a reaction is of high importance. Computational studies can model the transition states leading to the different stereoisomers and, by comparing their relative energies, predict which isomer will be formed preferentially.

For instance, the regioselectivity of trifluoromethylation of unsymmetrical alkenes, where the CF3 group predominantly adds to the less hindered carbon atom, can be rationalized by computational analysis of the stability of the resulting radical intermediates. nih.gov Similarly, the stereoselectivity in the fluoroarylation of allenes was explained by considering the steric interactions in the transition state. rsc.org

Experimental Mechanistic Studies

While computational studies provide invaluable theoretical insights, experimental studies are essential for validating proposed mechanisms and providing tangible evidence for the involvement of specific intermediates and pathways.

The kinetic isotope effect (KIE) is a powerful experimental tool used to determine reaction mechanisms by investigating the change in reaction rate upon isotopic substitution. libretexts.orgwikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.orgprinceton.edu

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.org These effects are typically smaller but can still provide valuable information about changes in hybridization or hyperconjugation at the transition state. princeton.edu For the formation of trifluoromethylated carbinols, a KIE study could be designed to probe the mechanism of CF3 group transfer or the involvement of C-H bond activation in certain catalytic systems.

Table 2: Illustrative Kinetic Isotope Effects in Related Reactions

| Reaction Type | Isotopic Substitution | kH/kD | Interpretation | Reference |

| Electrophilic Trifluoromethylation | H vs. D in catalyst activation | 0.65 | Inverse KIE, suggesting rapid pre-equilibrium protonation | acs.org |

| E2 Elimination | C-H vs. C-D bond cleavage | 6.7 | Primary KIE, indicating C-H bond breaking in the rate-determining step | princeton.edu |

| E1 Solvolysis | C-H vs. C-D not at cleavage site | 1.4 | Secondary KIE, consistent with no C-H bond breaking in the rate-determining step | princeton.edu |

This table presents data from general organic reactions to illustrate the principles of KIE and does not represent data for the specific target compound.

The direct isolation and characterization of reaction intermediates provide the most definitive evidence for a proposed reaction mechanism. While often challenging due to the transient nature of these species, in some cases, intermediates can be trapped or observed spectroscopically.

In the study of trifluoromethylation reactions, radical trapping experiments are a common method to infer the involvement of radical intermediates. For instance, the use of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) can inhibit a reaction, suggesting a radical pathway. nih.gov In one study, the addition of TEMPO did not suppress the reaction, indicating that a radical pathway was likely not involved. mdpi.com

In other systems, intermediates have been successfully characterized. For example, in a study of gold-catalyzed fluoroarylation, control experiments were conducted to support the proposed intermediates, such as the reaction of a proposed intermediate with a reagent to see if the final product is formed. rsc.org Similarly, in the synthesis of 3-trifluoromethyl-1,2,4-triazoles, a proposed trifluoroacetimidohydrazide intermediate was synthesized independently and shown to react to form the final product, lending strong support to the proposed mechanism. frontiersin.org

For the synthesis of analogues of this compound, a key intermediate would be the adduct of the trifluoromethyl nucleophile and the carbonyl precursor. In some cases, such as the reaction of enones with TMSCF3, the initial silyl (B83357) ether adduct can be isolated before hydrolysis to the final alcohol. organic-chemistry.org

Role of Catalysts and Additives in Reaction Pathways

The synthesis of analogues of this compound is highly dependent on the catalytic system employed. The choice of catalyst and additives is paramount in controlling the reaction's efficiency, regioselectivity, and stereoselectivity.

Activation Modes of Bifunctional Organocatalysts

Bifunctional organocatalysts have emerged as powerful tools in asymmetric synthesis due to their ability to simultaneously activate both the nucleophile and the electrophile. tcd.ieresearchgate.net These catalysts typically possess both a Lewis basic site (e.g., an amine) and a hydrogen-bond donor site (e.g., thiourea (B124793), squaramide, or urea). acs.orgtcd.ie

In the context of forming trifluoromethylated carbinols, a common strategy involves the reaction of a pronucleophile with a trifluoromethyl ketone. A bifunctional organocatalyst, such as a cinchona alkaloid derivative bearing a thiourea or squaramide moiety, facilitates this transformation through a cooperative activation mechanism. acs.org

The proposed activation mode involves the following steps:

The Lewis basic site of the catalyst (e.g., the quinuclidine (B89598) nitrogen of a cinchona alkaloid) deprotonates the pronucleophile, increasing its nucleophilicity.

Simultaneously, the hydrogen-bond donor moiety of the catalyst (the thiourea or squaramide group) activates the electrophile (the trifluoromethyl ketone) by forming hydrogen bonds with the carbonyl oxygen. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the ketone, making it more susceptible to nucleophilic attack.

This dual activation brings the two reactants into close proximity within a chiral environment, allowing for a highly organized transition state that dictates the stereochemical outcome of the reaction. acs.org

This strategy has been successfully applied to the enantioselective vinylogous addition of various nucleophiles to trifluoromethyl ketones, yielding chiral trifluoromethylated alcohols with high enantioselectivities. acs.org

Lewis Acid/Base Cooperation in Metal-Catalyzed Systems

In metal-catalyzed reactions for the synthesis of trifluoromethylated compounds, the cooperation between a Lewis acid and a Lewis base can significantly enhance reaction rates and efficiency. nih.govacs.org This dual catalytic approach allows for reactions to proceed under milder conditions and with lower catalyst loadings.

A notable example is the trifluoromethylthiolation of arenes, where a combination of a Lewis acid (e.g., iron(III) chloride) and a Lewis base (e.g., diphenyl selenide) is employed. nih.govacs.org The proposed mechanism involves the initial activation of the trifluoromethylthiolating agent by the Lewis acid. This is followed by a rapid substitution reaction with the Lewis base, generating a more reactive trifluoromethylated cation. This highly reactive intermediate can then efficiently functionalize the substrate under mild conditions, regenerating the Lewis base catalyst in the process. nih.govacs.org

Similarly, in the trifluoromethylation of aldehydes, Lewis acids such as titanium(IV) fluoride (B91410) or copper(II) acetate (B1210297) can catalyze the reaction with trimethylsilyl-reagents. rsc.org The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, making it more electrophilic. In some systems, a Lewis base can further assist in the transfer of the trifluoromethyl group.

Cooperative catalysis involving N-heterocyclic carbenes (NHCs) and Lewis acids has also been developed for the functionalization of enals with trifluoromethyl ketones. In this system, the NHC acts as a nucleophilic catalyst to generate a reactive intermediate from the enal, while the Lewis acid activates the trifluoromethyl ketone. ntu.edu.sgcapes.gov.br

Influence of Additives on Yield and Selectivity

Additives can play a crucial role in improving the yield and selectivity of reactions that form trifluoromethylated alcohols and their analogues. These additives can act as co-catalysts, scavengers, or modifiers of the reaction environment.

In some Lewis acid-catalyzed trifluoromethylthiolation reactions, the addition of silver hexafluoroantimonate has been shown to be effective for the functionalization of less reactive arenes, albeit requiring higher temperatures. acs.org

In the context of trifluoromethylation of boronic acid derivatives, the presence of molecular sieves was found to be essential for efficient conversion. nih.gov Molecular sieves can remove water from the reaction mixture, which can otherwise deactivate the catalyst or hydrolyze sensitive reagents.

The choice of base can also significantly impact the outcome of a reaction. For instance, in the synthesis of trifluoromethyl ketones from esters using fluoroform, the combination of KHMDS and triglyme (B29127) was found to be effective. The glyme is thought to encapsulate the potassium cation, leading to a more "naked" and highly nucleophilic trifluoromethyl anion. beilstein-journals.org

In some cases, the addition of a Brønsted acid can work in concert with a Lewis base catalyst to promote the reaction. This has been demonstrated in the synthesis of trifluoromethylated dihydropyridazines, where the Brønsted acid assists in the activation of the substrate. rsc.org

The following table summarizes the effect of various additives in the synthesis of trifluoromethylated compounds:

| Reaction Type | Catalyst System | Additive | Role of Additive | Outcome | Reference |

| Trifluoromethylthiolation of Arenes | Iron(III) chloride/Diphenyl selenide | Silver hexafluoroantimonate | Co-catalyst for less reactive substrates | Enables functionalization of benzene-based arenes | acs.org |

| Trifluoromethylation of Organotrifluoroborates | Copper catalyst | Molecular Sieves | Water scavenger | Essential for efficient conversion | nih.gov |

| Trifluoromethylation of Esters | KHMDS/Fluoroform | Triglyme | Cation encapsulating agent | Increases nucleophilicity of CF3- anion | beilstein-journals.org |

| Synthesis of Trifluoromethylated Dihydropyridazines | Lewis Base | Brønsted Acid | Co-catalyst | Assists in substrate activation | rsc.org |

| Trifluoromethylation of Pyrroles with 3-(trifluoroacetyl)coumarin | None (initially) | Sc(OTf)3 | Lewis Acid Catalyst | Improved yields for less reactive substrates | nih.gov |

Chemical Transformations and Derivatization of 5 Trifluoromethyl Undec 7 En 5 Ol

Reactions of the Tertiary Alcohol Functionality

The tertiary alcohol group in 5-(Trifluoromethyl)undec-7-en-5-ol is a key site for synthetic modification. Its reactivity is modulated by the adjacent, strongly electron-withdrawing trifluoromethyl moiety, which enhances the acidity of the hydroxyl proton and influences the stability of potential intermediates.

The allylic nature of the tertiary alcohol in this compound makes it a candidate for stereospecific isomerization reactions. Base-catalyzed 1,3-proton shifts are a known transformation for allylic alcohols, particularly those activated by electron-withdrawing groups. The presence of the CF3 group is considered to play a crucial role by increasing the acidity of the allylic proton (Ha in related systems), facilitating its abstraction by a weak base. nih.gov

This type of isomerization can proceed through a stereospecific pathway where the chirality of the alcohol is transferred to the resulting ketone product. acs.org For instance, treatment of a chiral trifluoromethylated allylic alcohol with a guanidine-type base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can lead to the corresponding saturated ketone with a high degree of stereochemical retention. acs.orgd-nb.info This transformation is believed to occur via the formation of an intimate ion pair between the allylic anion and the protonated base, which ensures an efficient transfer of chirality. acs.org While this reaction typically converts a secondary allylic alcohol to a ketone, the principles can be extended to understand the potential rearrangements of the tertiary alcohol in this compound under basic conditions, which could lead to isomeric structures.

Table 1: Bases Used in Stereospecific Isomerization of Allylic Alcohols

| Base | Name | Type |

|---|---|---|

| TBD | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | Guanidine |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Amidine |

| Cs₂CO₃ | Cesium Carbonate | Inorganic |

| NaH | Sodium Hydride | Inorganic |

This table is interactive. You can sort and filter the data.

The hydroxyl group is a versatile handle for derivatization, enabling the synthesis of a wide array of analogs with modified properties. The synthesis of α-trifluoromethylated tertiary alcohols is a significant area of research, and their subsequent derivatization is crucial for their application. nih.govresearchgate.net

One important derivatization is the formation of ethers. For example, O-trifluoromethylation can be achieved by reacting the alcohol with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a catalyst system. chemrevlett.com This converts the alcohol into a trifluoromethoxy (OCF₃) group, which is highly valued in medicinal chemistry for its metabolic stability and lipophilicity. chemrevlett.com Other common derivatizations include the formation of esters or silyl (B83357) ethers, which can serve as protecting groups during subsequent reactions on the alkene functionality or as functional handles for further coupling reactions. The synthesis of homoallylic alcohols, which are key building blocks for many natural products, often relies on the derivatization of the alcohol functionality. researchgate.net

Reactions of the Alkene (Undec-7-EN) Functionality

The undec-7-en double bond provides a second site for reactivity, allowing for a range of addition and cycloaddition reactions. The remote trifluoromethyl group can exert a subtle electronic influence, but the alkene generally behaves as a typical unactivated double bond.

The alkene can undergo various functionalization reactions. While direct trifluoromethylation of unactivated olefins is challenging, methods have been developed for allylic trifluoromethylation. nih.gov For the undec-7-en moiety, this would involve the introduction of a CF₃ group on the carbon adjacent to the double bond. Copper-catalyzed methods using electrophilic trifluoromethylating reagents, such as Togni's reagent, can achieve this transformation under mild conditions. nih.gov

Other addition reactions can introduce diverse functional groups across the double bond. The development of methods for the difunctionalization of alkenes allows for the simultaneous introduction of a trifluoromethyl group and another substituent, which is an attractive strategy for synthesizing complex fluorinated molecules. nih.govmdpi.com

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile (an alkene). wikipedia.org The undec-7-en functionality in this compound can act as a dienophile. While it is an unactivated alkene, its reactivity can be influenced by reaction conditions. Fluorinated alkenes have been studied as dienophiles in cycloaddition reactions. researchgate.net The reaction of the undec-7-en moiety with a suitable diene would lead to a substituted cyclohexene ring, significantly increasing the molecular complexity. wikipedia.orgyoutube.com

Besides the [4+2] Diels-Alder reaction, [2+2] photocycloaddition reactions offer another route to construct cyclic systems, typically forming cyclobutane rings from two olefin units. acs.org This reaction involves the excitation of one of the alkene partners by UV or visible light, leading to the formation of two new single bonds. acs.org

Table 2: Overview of Cycloaddition Reactions

| Reaction Type | Reactants | Product Ring Size | Key Features |

|---|---|---|---|

| Diels-Alder | Diene + Dienophile | 6-membered | Thermally allowed [4+2] cycloaddition. wikipedia.org |

| [2+2] Photocycloaddition | Alkene + Alkene | 4-membered | Requires photochemical activation. acs.org |

This table is interactive. You can sort and filter the data.

Halofluorination is a process where a halogen and a fluorine atom are added across a double bond. This and related reactions, such as halotrifluoromethylation, are powerful methods for the synthesis of complex organofluorine compounds from simple alkenes. nih.govmdpi.com The trifluoromethyl-fluorination of alkenes allows for the concurrent formation of a C-F bond and a C(sp³)-CF₃ bond, which can significantly alter molecular properties. researchgate.net

Various reagents and conditions have been developed for these transformations. For instance, photoredox-mediated reactions can achieve chloro-, bromo-, and iodotrifluoromethylation of alkenes using a suitable CF₃ source and a halide salt. nih.gov The mechanism often involves the generation of a trifluoromethyl radical, which adds to the alkene, followed by trapping of the resulting carbocation or radical intermediate by a halide. nih.govmdpi.com Aluminum-catalyzed halodefluorination reactions have also been reported for trifluoromethyl-substituted olefins, showcasing another pathway for their transformation. researchgate.net

These reactions, when applied to the undec-7-en moiety of this compound, would yield a range of di-functionalized undecane derivatives, providing valuable intermediates for further synthetic elaboration.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a key functional moiety in many organic compounds, prized for its unique electronic properties and metabolic stability. mdpi.com Its influence on the reactivity of adjacent functional groups and its own potential for transformation are critical considerations in synthetic chemistry. This section explores the stability and reactivity of the trifluoromethyl group within the context of tertiary alcohols, such as this compound, and discusses potential pathways for its modification.

Stability and Reactivity of the Trifluoromethyl Group in Tertiary Alcohols

The trifluoromethyl group is generally considered to be highly stable and relatively inert, a characteristic that contributes to its widespread use in pharmaceuticals and agrochemicals. mdpi.comreddit.com This stability is primarily attributed to the high strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. mdpi.com

In the specific context of a tertiary alcohol like this compound, the -CF3 group exhibits significant stability under a wide range of reaction conditions. Its strong electron-withdrawing nature, however, can influence the reactivity of the neighboring tertiary hydroxyl group. This inductive effect can impact the acidity of the hydroxyl proton and the susceptibility of the alcohol to dehydration or substitution reactions.

The table below summarizes key stability and reactivity characteristics of the trifluoromethyl group in tertiary alcohols.

| Property | Description | Implication for this compound |

| Chemical Stability | The C-F bonds are exceptionally strong, making the -CF3 group resistant to many chemical reagents. mdpi.com | The trifluoromethyl group is expected to remain intact during many synthetic transformations targeting other parts of the molecule. |

| Metabolic Stability | The -CF3 group is generally resistant to metabolic degradation, particularly oxidation. mdpi.com | This property is highly desirable in the design of bioactive compounds with extended half-lives. |

| Electron-Withdrawing Nature | The high electronegativity of fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent. mdpi.com | This can influence the reactivity of the adjacent tertiary alcohol, potentially affecting its acidity and susceptibility to catalysis. |

| Steric Hindrance | The trifluoromethyl group is sterically larger than a methyl group, which can influence the approach of reagents to the nearby hydroxyl group. | This steric bulk may hinder or slow down reactions involving the tertiary alcohol. |

Modification or Conversion of the Trifluoromethyl Group

Despite its inherent stability, the trifluoromethyl group is not entirely unreactive and can undergo transformation under specific and often harsh reaction conditions. These transformations are not commonplace in standard organic synthesis but represent important methodologies for the late-stage modification of complex molecules.

Direct conversion of a tertiary alcohol's hydroxyl group to a trifluoromethyl group has been a subject of research, with methods like deoxytrifluoromethylation being developed. princeton.edu However, the reverse transformation—modifying an existing trifluoromethyl group—is more challenging.

Potential, albeit often difficult, modifications of the trifluoromethyl group include:

Hydrolysis: Under forcing conditions, such as strong acids or bases at high temperatures, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group. This transformation is generally low-yielding and requires breaking the strong C-F bonds.

Reductive Defluorination: The stepwise removal of fluorine atoms from a -CF3 group is a challenging process that typically requires potent reducing agents or specific catalytic systems.

Radical Reactions: The trifluoromethyl group can participate in radical reactions, although the generation of a trifluoromethyl radical often requires specific initiators like triethylborane. wikipedia.org

The table below outlines some potential, though often challenging, transformations of the trifluoromethyl group.

| Transformation | Reagents/Conditions | Product Functional Group | Notes |

| Hydrolysis | Strong acid or base, high temperature | Carboxylic acid (-COOH) | Generally requires harsh conditions and may not be compatible with other functional groups in the molecule. |

| Reductive Defluorination | Strong reducing agents, specific catalysts | Difluoromethyl (-CHF2) or Monofluoromethyl (-CH2F) | A stepwise and often difficult to control reaction. |

| Nucleophilic Substitution | Not a typical reaction pathway | - | The C-F bond is generally resistant to nucleophilic attack. |

| Electrophilic Reactions | Not a typical reaction pathway | - | The electron-deficient nature of the -CF3 group makes it resistant to electrophilic attack. |

It is important to note that for a molecule like this compound, any attempt to modify the trifluoromethyl group would need to consider the potential for competing reactions at the double bond and the tertiary alcohol. The development of selective methods for the transformation of the -CF3 group in the presence of other functional groups remains an active area of research in organofluorine chemistry. nih.gov

Broader Academic Context: Design and Synthesis of Complex Fluorinated Molecules

Stereochemistry and Chirality in Organofluorine Chemistry

The presence of a trifluoromethyl group at a stereocenter, as in the case of 5-(Trifluoromethyl)undec-7-en-5-ol, introduces significant stereochemical considerations. The synthesis of chiral trifluoromethylated compounds is a key focus in modern organofluorine chemistry.

The development of catalytic asymmetric methods for the synthesis of chiral trifluoromethylated amines has seen significant progress. For instance, the highly enantioselective isomerization of trifluoromethyl imines using chiral organic catalysts has emerged as a powerful strategy. nih.gov This approach allows for the generation of both aryl and alkyl trifluoromethylated amines with high optical purity. nih.gov The stereochemistry of such reactions is often dictated by the catalyst and the specific reaction conditions employed.

Furthermore, the stereoselective synthesis of trisubstituted (Z)-trifluoromethyl alkenes has been achieved by treating allenes bearing a trifluoromethyl substituent with trifluoroacetic acid. hawaii.edu This highlights the influence of the trifluoromethyl group in directing the stereochemical outcome of reactions. In the context of this compound, controlling the stereochemistry at the C5 position would be a critical aspect of its synthesis, likely requiring the use of chiral reagents or catalysts.

The triphenylmethyl (trityl) group, often used as a protecting group for alcohols, can also serve as a stereodynamic probe. The transfer of chirality from a permanent chirality element to the trityl group has been observed in O-trityl alcohols, demonstrating the subtle stereochemical interactions that can occur in complex molecules. mdpi.com

Synthetic Challenges in Accessing Polyfunctional Fluorinated Alcohols

The synthesis of polyfunctional fluorinated alcohols like this compound is a formidable challenge due to the unique reactivity imparted by the fluorine atoms.

One of the primary hurdles is the introduction of the trifluoromethyl group. While numerous methods exist, the deoxygenative trifluoromethylation of alcohols has recently emerged as a promising technique. nih.gov This copper metallaphotoredox-mediated reaction allows for the direct conversion of an alcohol to a trifluoromethyl group, offering a potential retrosynthetic pathway for our target molecule. nih.gov

The synthesis of fluorinated alcohols often involves multi-step processes. For instance, fluorinated polyurethanes have been prepared by reacting fluorinated alcohols with diisocyanates. mdpi.com The synthesis of the precursor fluorinated alcohols themselves can be complex, sometimes requiring the use of specialized reagents and conditions. mdpi.com Another approach involves the functionalization of polymers like poly(vinyl alcohol) with fluorinated moieties. mdpi.com

The development of efficient methods for the synthesis of fluorinated alcohols is an active area of research. Challenges include achieving high selectivity and yield, as well as managing the often-harsh reaction conditions required for fluorination reactions. digitellinc.comgoogle.com For a molecule like this compound, a convergent synthetic strategy would likely be employed, where key fluorinated and non-fluorinated fragments are synthesized separately and then coupled together.

| Synthetic Approach | Description | Key Challenges | Relevant Compounds |

| Deoxytrifluoromethylation | Direct conversion of an alcohol to a CF3 group using a copper metallaphotoredox catalyst. nih.gov | Substrate scope, functional group tolerance. | Primary and secondary alcohols. nih.gov |

| Polymer Functionalization | Grafting of fluorinated groups onto a polymer backbone. mdpi.com | Control over the degree of functionalization, purification. | Poly(vinyl alcohol). mdpi.com |

| Reaction with Diisocyanates | Formation of polyurethanes from fluorinated alcohols and diisocyanates. mdpi.com | Control over polymer properties, synthesis of fluorinated alcohol precursors. | Fluorinated diols, aromatic and cycloaliphatic diisocyanates. mdpi.com |

Impact of Fluorine on Molecular Conformation and Reactivity

The incorporation of fluorine, particularly the trifluoromethyl group, has a profound impact on the conformation and reactivity of a molecule. The high electronegativity of fluorine atoms leads to strong inductive effects, influencing the acidity of nearby functional groups.

For instance, fluorinated alcohols are generally more acidic than their non-fluorinated counterparts. nih.gov This increased acidity is due to the stabilization of the corresponding alkoxide by the electron-withdrawing fluorine atoms. In this compound, the trifluoromethyl group at the C5 position would significantly increase the acidity of the hydroxyl group.

Fluorine substitution also affects hydrogen bonding. Fluorinated alcohols are strong hydrogen bond donors, which can influence reaction rates and selectivities. nih.govacs.org This property is often exploited in organocatalysis, where fluorinated alcohols can act as promoters. nih.gov The hydrogen bonding ability of the hydroxyl group in our target molecule would be enhanced by the adjacent trifluoromethyl group.

The presence of fluorine can also influence molecular conformation. The gauche effect, where a gauche conformation is preferred over an anti conformation for vicinal electronegative substituents, can play a significant role in determining the three-dimensional structure of fluorinated molecules. While not directly applicable to the substitution pattern in this compound, understanding such stereoelectronic effects is crucial in predicting the conformation of complex fluorinated compounds.

| Property | Effect of Fluorine Substitution | Implication for this compound |

| Acidity | Increased acidity of nearby protons. nih.gov | The hydroxyl group at C5 would be more acidic. |

| Hydrogen Bonding | Enhanced hydrogen bond donating ability. nih.govacs.org | The hydroxyl group would be a stronger hydrogen bond donor. |

| Reactivity | Altered reactivity of functional groups due to inductive effects. | The reactivity of the hydroxyl group and the double bond could be influenced. |

| Conformation | Potential for stereoelectronic effects like the gauche effect to influence conformation. | The overall three-dimensional shape of the molecule would be affected. |

Future Research Perspectives and Directions

Development of More Efficient and Sustainable Synthetic Methodologies

The environmental impact and resource intensity of producing organofluorine compounds are critical concerns. societechimiquedefrance.frrsc.org Future research will prioritize the development of sustainable synthetic routes to 5-(Trifluoromethyl)undec-7-en-5-ol. This involves a shift away from traditional methods that may require harsh conditions or stoichiometric, hazardous reagents. societechimiquedefrance.frnumberanalytics.com

Key goals for sustainable synthesis include:

Improving Atom Economy: Designing reaction pathways that incorporate a maximum number of atoms from the reactants into the final product, thus minimizing waste.

Utilizing Greener Solvents and Reagents: Replacing hazardous solvents and fluorinating agents with more environmentally benign alternatives. numberanalytics.com

Renewable Feedstocks: Investigating the use of bio-based starting materials derived from sources like undecylenic acid, which is obtained from castor oil, as a precursor for the undecenol backbone. nih.gov

The manufacturing processes for organofluorine compounds can have a high environmental impact, but this can be improved through investment in new technologies and manufacturing plants. societechimiquedefrance.fr The long-term availability of some petrochemical feedstocks is a growing concern, making the transition to renewable sources a critical area of research. societechimiquedefrance.fr

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The central carbon atom bonded to both the hydroxyl and trifluoromethyl groups in this compound is a stereocenter. The specific three-dimensional arrangement (enantiomer) of a chiral molecule can dramatically influence its biological activity. Therefore, developing methods for the enantioselective synthesis of this alcohol is a major research focus.

Future work will likely concentrate on:

Bifunctional Organocatalysis: Designing small organic molecules that can act as catalysts, simultaneously activating both the nucleophile and the electrophile in a reaction. For instance, a bifunctional catalyst could deprotonate a precursor while activating a trifluoromethyl ketone via hydrogen bonding, directing the stereochemical outcome of the reaction. acs.org

Transition Metal Catalysis: Exploring novel transition metal complexes, such as those based on iridium or copper, for asymmetric additions. rsc.orgorganic-chemistry.org These systems can provide high levels of enantioselectivity in the formation of tertiary trifluoromethyl carbinols. acs.orgorganic-chemistry.org

Photoenzymatic Systems: Integrating biocatalysis with photochemistry offers a promising frontier. nih.gov Ene-reductases, under visible light irradiation, could be engineered to catalyze the asymmetric synthesis of fluorinated compounds with remote stereocenters, a strategy potentially adaptable for producing specific enantiomers of this compound. nih.gov

| Catalytic Approach | Mechanism | Potential Advantages | Research Direction |

| Bifunctional Organocatalysis | Uses small organic molecules to activate both reactants simultaneously. acs.org | Metal-free, lower toxicity, readily available catalysts. | Design of new squaramide or thiourea-based catalysts for improved enantioselectivity. acs.org |

| Transition Metal Catalysis | Employs metal complexes (e.g., Ir, Cu, Zn) to control stereochemistry. acs.orgnih.gov | High efficiency and selectivity, broad substrate scope. | Development of novel chiral ligands to fine-tune reactivity and selectivity for trifluoromethyl ketones. nih.gov |

| Photoenzymatic Catalysis | Combines light energy with enzymes (e.g., ene-reductases) to drive reactions. nih.gov | High stereocontrol, sustainable (uses light and biocatalysts), mild conditions. | Enzyme engineering to create variants with specific activity towards precursors of this compound. nih.gov |

Advanced Computational Studies for Predicting Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern synthetic planning. montclair.edu For a complex molecule like this compound, computational models can provide deep insights that accelerate experimental work.

Future computational research will focus on:

Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to map out the complete energy profiles of potential reaction pathways. This helps identify transition states and intermediates, explaining observed reactivity and selectivity. montclair.edu

Catalyst Design: Modeling the interactions between a substrate and a catalyst to predict which catalyst structure will provide the highest enantioselectivity. This allows for the in silico screening of potential catalysts before committing to laboratory synthesis.

Predicting Physicochemical Properties: Calculating properties such as conformational preferences, electronic structure, and reactivity of the target molecule and its precursors. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's behavior, and computational studies can help predict these effects. acs.org

Integration of Flow Chemistry and High-Throughput Screening in Fluorinated Alcohol Synthesis

The synthesis of many organofluorine compounds involves hazardous reagents or highly exothermic reactions, which can be difficult and dangerous to scale up in traditional batch reactors. beilstein-journals.orgresearchgate.net Flow chemistry offers a transformative solution to these challenges.

Future directions in this area include:

Enhanced Safety and Control: Using continuous-flow microreactors to handle hazardous fluorinating agents like DAST (diethylaminosulfur trifluoride) more safely. beilstein-journals.orgresearchgate.net The small reaction volumes and superior heat transfer of flow systems mitigate the risks of thermal runaways. mdpi.com

Improved Efficiency and Scalability: Flow systems enable rapid optimization of reaction conditions (temperature, pressure, residence time) and can be run continuously for extended periods, facilitating easier scale-up from the lab to production. mdpi.comdurham.ac.uk

High-throughput screening can be paired with flow chemistry to rapidly test a large number of catalysts and reaction conditions, dramatically accelerating the discovery of optimal synthetic routes for this compound.

Exploration of Undecenol Derivatives as Building Blocks in Specialized Chemical Applications

The structure of this compound, featuring a reactive allylic alcohol and a stable trifluoromethyl group, makes it a potentially valuable building block for more complex molecules. atamanchemicals.com

Future research will likely explore its use in:

Pharmaceutical Synthesis: The trifluoromethyl group is a key feature in many modern drugs due to its ability to enhance metabolic stability and binding affinity. cas.cn This undecenol derivative could serve as a starting point for synthesizing novel bioactive compounds.

Polymer and Materials Science: The undecenol backbone can be used to create specialized polymers or self-assembled monolayers. The terminal double bond allows for polymerization or surface attachment, while the trifluoromethyl group can impart unique properties like hydrophobicity and thermal stability to the resulting materials.

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and stability of agrochemicals. This compound could be a precursor for new pesticides or herbicides.

The bifunctional nature of undecylenic acid, a related compound, as a linking molecule highlights the potential for its derivatives to be used in conjugating biomolecules or creating other functional materials. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.